(2-Bromophenyl)(5-fluoro-2-methylphenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-bromophenyl)-(5-fluoro-2-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO/c1-9-6-7-10(16)8-12(9)14(17)11-4-2-3-5-13(11)15/h2-8,14,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAPAZGGHWXOGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C2=CC=CC=C2Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromophenyl 5 Fluoro 2 Methylphenyl Methanol
Established Synthetic Routes for Aryl Methanols
Traditional methods for synthesizing aryl methanols, particularly diaryl methanols, are well-documented and provide a reliable foundation for accessing the target compound. These methods typically involve the reaction of organometallic reagents with carbonyl compounds or the reduction of a precursor ketone.
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. byjus.com This methodology involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. leah4sci.com For the synthesis of (2-Bromophenyl)(5-fluoro-2-methylphenyl)methanol, two primary Grignard pathways are conceivable:
Pathway A: Reaction of 2-bromophenylmagnesium bromide with 5-fluoro-2-methylbenzaldehyde (B1334153).
Pathway B: Reaction of 5-fluoro-2-methylphenylmagnesium bromide with 2-bromobenzaldehyde (B122850).
The Grignard reagent is typically prepared by reacting the corresponding aryl bromide with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the reagent. leah4sci.com The subsequent reaction with the aldehyde, followed by an acidic workup, yields the desired diaryl methanol (B129727). youtube.com
Organolithium reagents serve as powerful alternatives to Grignard reagents, often exhibiting higher reactivity. youtube.com These compounds, containing a highly polar carbon-lithium bond, are potent nucleophiles and strong bases. wikipedia.org The synthesis strategy mirrors that of the Grignard approach, involving the nucleophilic addition of an aryllithium reagent to an aldehyde. wikipedia.org
The requisite aryllithium reagent can be prepared through the reaction of an aryl halide with an alkyllithium reagent, such as n-butyllithium, in a lithium-halogen exchange. organicchemistrydata.org The reaction is typically conducted at very low temperatures (-78 °C or lower) to prevent side reactions. Similar to the Grignard route, an acidic workup is required to protonate the intermediate alkoxide and furnish the final alcohol product.
| Feature | Grignard Reagents | Organolithium Reagents |
| Reactivity | Highly reactive nucleophiles. | Generally more reactive and basic than Grignard reagents. youtube.com |
| Preparation | Reaction of an organic halide with magnesium metal. wikipedia.org | Typically via lithium-halogen exchange with alkyllithiums or direct reaction with lithium metal. organicchemistrydata.org |
| Solvents | Ethereal solvents (e.g., THF, diethyl ether) are required for stabilization. leah4sci.com | Often used in ethereal or hydrocarbon solvents. |
| Side Reactions | Can be prone to reduction and enolization with sterically hindered ketones. | Higher basicity can lead to competing deprotonation reactions. |
An alternative and highly common strategy is the reduction of the corresponding diaryl ketone, in this case, (2-Bromophenyl)(5-fluoro-2-methylphenyl)methanone. This two-step approach first involves the synthesis of the ketone, followed by its reduction to the secondary alcohol.
The precursor ketone can be synthesized via a Friedel-Crafts acylation, for example, between 2-bromobenzoyl chloride and 1-fluoro-4-methylbenzene. The subsequent reduction of the ketone's carbonyl group is a well-established transformation. A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most common. khanacademy.org Sodium borohydride is a milder reagent, typically used in alcoholic solvents like methanol or ethanol (B145695), while the more reactive LiAlH₄ requires anhydrous conditions (e.g., THF or diethyl ether) followed by a careful aqueous workup. khanacademy.org
| Reducing Agent | Typical Solvents | Reactivity & Selectivity |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild reagent; reduces aldehydes and ketones. researchgate.net |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Powerful, non-selective reagent; reduces ketones, esters, and carboxylic acids. khanacademy.org |
| Catalytic Hydrogenation (H₂/Catalyst) | Varies (e.g., Ethanol, Ethyl Acetate) | Effective method using catalysts like Pd, Pt, or Ni. |
| Transfer Hydrogenation | Isopropanol, Formic Acid | Uses organic molecules as the hydrogen source with a metal catalyst. wikipedia.org |
Novel and Optimized Synthesis of this compound
While traditional methods are robust, modern synthetic chemistry seeks to improve efficiency, control, and environmental impact. For the target molecule, this involves developing efficient coupling strategies and, crucially, methods for controlling its stereochemistry.
Modern synthetic efforts often focus on minimizing step counts and maximizing yields. An efficient route to this compound could leverage a palladium-catalyzed carbonylative Suzuki-Miyaura reaction. This would involve coupling an aryl boronic acid with an aryl halide in the presence of a carbon monoxide source to directly form the diaryl ketone precursor, which is then reduced. This approach offers high functional group tolerance and is often more efficient for complex molecules than traditional Friedel-Crafts reactions.
The carbinol carbon in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. The synthesis of a single enantiomer is of high importance, particularly for pharmaceutical applications. This is achieved through stereoselective synthesis or chiral induction. scripps.edu
The most common approach for accessing enantiomerically pure diaryl methanols is the asymmetric reduction of the prochiral diaryl ketone precursor. wikipedia.org Several powerful methods exist:
Catalytic Asymmetric Hydrogenation: This involves using a chiral transition metal catalyst, such as a Ruthenium-based complex like RuPHOX-Ru, to deliver hydrogen to one face of the carbonyl group preferentially. researchgate.net These methods can achieve excellent yields and high enantioselectivities.
Biocatalysis: The use of enzymes or whole-cell systems (e.g., Rhizopus arrhizus) can perform highly enantioselective reductions of ketones. nih.gov These "green chemistry" approaches offer high specificity under mild reaction conditions.
Chiral Reducing Agents: Stoichiometric chiral reagents, such as those derived from organoboranes like the Midland Alpine borane, can effectively reduce ketones to chiral alcohols with a high degree of enantiomeric excess. wikipedia.org
Another advanced strategy involves the catalytic asymmetric addition of an organometallic reagent to an aldehyde. For example, the addition of a diorganozinc reagent (derived from an aryllithium or Grignard reagent) to an aldehyde can be rendered highly enantioselective by the presence of a catalytic amount of a chiral amino alcohol ligand. nih.gov This method builds the chiral center directly during the carbon-carbon bond-forming step.
| Method | Reagent/Catalyst Example | Typical Enantiomeric Excess (ee) |
| Asymmetric Transfer Hydrogenation | Chiral Ruthenium or Rhodium complexes wikipedia.org | >90% |
| Biocatalytic Reduction | Rhizopus arrhizus, Plant tissues (e.g., carrot, apple) nih.gov | Up to 98% nih.gov |
| Catalytic Asymmetric Addition | Diaryl zinc with chiral amino alcohol catalyst nih.gov | 81-99% nih.gov |
| Chiral Auxiliary-Mediated Synthesis | Use of a removable chiral group to direct reaction stereochemistry. researchgate.net | Diastereomeric ratios often ≥ 20:1 researchgate.net |
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles is crucial in modern synthetic organic chemistry to minimize environmental impact and enhance safety. rsc.orgorganic-chemistry.orgresearchgate.net In the synthesis of this compound, several aspects can be optimized to align with these principles.
For the Friedel-Crafts acylation step, traditional methods often employ stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which generate significant amounts of corrosive and hazardous waste during workup. organic-chemistry.orgkhanacademy.orgyoutube.com Greener alternatives focus on using catalytic amounts of more environmentally benign catalysts or alternative reaction media. rsc.orgorganic-chemistry.orgsemanticscholar.org For instance, deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and zinc chloride, can act as both the catalyst and the solvent, offering high yields and the potential for recycling. rsc.org Another approach involves the use of methanesulfonic anhydride, which promotes the reaction and produces minimal waste without metallic or halogenated components. organic-chemistry.orgresearchgate.net Microwave-assisted synthesis in the presence of catalysts like bismuth triflate under solvent-free conditions also presents a greener and more efficient alternative to conventional heating. semanticscholar.org
In the reduction of the diaryl ketone, the choice of reducing agent and solvent is critical. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they are also highly reactive and require stringent anhydrous conditions. Sodium borohydride (NaBH₄) is a milder and safer alternative, often used in alcoholic solvents like ethanol or methanol. The use of catalytic hydrogenation would be an even greener approach, as it utilizes hydrogen gas as the reductant and typically produces only water as a byproduct.
The following table summarizes the application of green chemistry principles to the proposed synthesis:
| Synthetic Step | Traditional Method | Green Chemistry Alternative | Green Principle(s) Addressed |
| Friedel-Crafts Acylation | Stoichiometric AlCl₃ in chlorinated solvents | Catalytic deep eutectic solvents, methanesulfonic anhydride, or microwave-assisted synthesis with bismuth triflate. rsc.orgorganic-chemistry.orgsemanticscholar.org | Safer Solvents and Auxiliaries, Catalysis, Prevention of Waste |
| Ketone Reduction | LiAlH₄ in anhydrous ether | NaBH₄ in ethanol, or catalytic hydrogenation | Safer Solvents and Auxiliaries, Use of Renewable Feedstocks (for bio-derived ethanol), Catalysis |
Precursor Chemistry and Intermediate Compounds in the Synthesis of this compound
The synthesis of the target compound relies on the availability and reactivity of key precursors and the formation of a stable intermediate.
Synthesis of Halogenated Phenyl Methanone Intermediates
The most direct precursor to this compound is the corresponding diaryl ketone, (2-Bromophenyl)(5-fluoro-2-methylphenyl)methanone. This intermediate is typically synthesized via a Friedel-Crafts acylation reaction. organic-chemistry.orgkhanacademy.orgyoutube.comyoutube.com This electrophilic aromatic substitution involves the reaction of an acylating agent with an aromatic ring in the presence of a Lewis acid catalyst.
In this specific case, the reaction would involve the acylation of 4-fluoro-1-methylbenzene with 2-bromobenzoyl chloride. The 2-bromobenzoyl chloride acts as the electrophile precursor, which, upon activation by a Lewis acid like AlCl₃, forms a highly reactive acylium ion. The 4-fluoro-1-methylbenzene then acts as the nucleophile, attacking the acylium ion to form the desired ketone. The methyl group in 4-fluoro-1-methylbenzene is an activating group and directs the incoming acyl group primarily to the ortho and para positions. Due to steric hindrance from the methyl group, the major product is expected to be the one where acylation occurs at the position ortho to the fluorine and meta to the methyl group, leading to the desired (2-Bromophenyl)(5-fluoro-2-methylphenyl)methanone.
The synthesis of the acylating agent, 2-bromobenzoyl chloride, can be achieved from 2-bromobenzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. physicsandmathstutor.com
A plausible reaction scheme is as follows:
Preparation of Acyl Chloride: 2-Bromobenzoic acid + SOCl₂ → 2-Bromobenzoyl chloride + SO₂ + HCl
Friedel-Crafts Acylation: 2-Bromobenzoyl chloride + 4-Fluoro-1-methylbenzene (in the presence of AlCl₃) → (2-Bromophenyl)(5-fluoro-2-methylphenyl)methanone + HCl
Role of Substituted Benzyl (B1604629) Halides and Carbonyl Compounds
An alternative, though potentially less direct, synthetic route could involve the use of substituted benzyl halides and carbonyl compounds in a Grignard-type reaction. For example, 5-fluoro-2-methylphenylmagnesium bromide (a Grignard reagent) could be prepared from 1-bromo-5-fluoro-2-methylbenzene and magnesium metal. This Grignard reagent could then react with 2-bromobenzaldehyde in an anhydrous ether solvent. The nucleophilic carbon of the Grignard reagent would attack the electrophilic carbonyl carbon of the aldehyde, and subsequent acidic workup would yield this compound.
This approach highlights the importance of carbonyl compounds (aldehydes in this case) as electrophiles and organometallic reagents derived from benzyl halides as nucleophiles in the formation of the carbon-carbon bond necessary for the diarylmethanol structure. However, the Friedel-Crafts acylation followed by reduction is often preferred for diarylmethanols as it can be more convergent and avoid potential side reactions associated with Grignard reagents.
The following table outlines the key precursors for the proposed synthetic routes:
| Synthetic Route | Key Precursors | Role |
| Friedel-Crafts Acylation / Reduction | 2-Bromobenzoic acid | Starting material for the acylating agent |
| 4-Fluoro-1-methylbenzene | Aromatic nucleophile | |
| Sodium borohydride | Reducing agent | |
| Grignard Reaction | 1-Bromo-5-fluoro-2-methylbenzene | Precursor for the Grignard reagent |
| 2-Bromobenzaldehyde | Carbonyl electrophile | |
| Magnesium | Metal for Grignard reagent formation |
Derivatization Strategies for this compound
The hydroxyl group of the methanol moiety in this compound is a key functional group that allows for a variety of derivatization reactions. These modifications can be used to alter the compound's physical and chemical properties or to introduce new functionalities for further synthetic transformations.
Introduction of Additional Functionalities
The aromatic rings of the molecule can be further functionalized, although the existing substituents will influence the position of any new groups. For example, electrophilic aromatic substitution reactions could be employed to introduce nitro or additional halogen groups. However, such reactions would likely lead to a mixture of isomers and would require careful control of reaction conditions.
A more controlled approach to introducing new functionalities would be to utilize the existing bromine atom. The bromo-substituent can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This would allow for the introduction of a wide range of alkyl, aryl, or alkynyl groups, significantly expanding the structural diversity of derivatives.
Transformations at the Methanol Hydroxyl Group
The hydroxyl group is the most reactive site for derivatization. Standard transformations for alcohols can be readily applied to this compound.
Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids or their more reactive derivatives, such as acyl chlorides or anhydrides. researchgate.netnih.gov For example, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding acetate (B1210297) ester. This is a common method for protecting the hydroxyl group or for introducing a specific ester functionality. osti.gov
Etherification: The formation of an ether derivative can be achieved through various methods, such as the Williamson ether synthesis. This would involve deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Milder, copper-catalyzed Ullmann-type reactions or palladium-catalyzed Buchwald-Hartwig etherification can be used to form aryl ethers. organic-chemistry.orgnih.govresearchgate.net
Reaction with Isocyanates: The hydroxyl group can react with isocyanates to form carbamate (B1207046) (urethane) linkages. mt.comnoaa.govwernerblank.com This reaction is often catalyzed by tin compounds or amines and is a fundamental reaction in polyurethane chemistry. wernerblank.com The choice of isocyanate allows for the introduction of a wide variety of substituents.
The following table provides a summary of potential derivatization reactions at the hydroxyl group:
| Reaction Type | Reagents | Product Functional Group |
| Esterification | Acyl chloride (e.g., Acetyl chloride), Pyridine | Ester |
| Etherification (Williamson) | Strong base (e.g., NaH), Alkyl halide (e.g., CH₃I) | Ether |
| Reaction with Isocyanate | Isocyanate (e.g., Phenyl isocyanate), Catalyst | Carbamate (Urethane) |
Halogen Substitution and Functional Group Interconversion on Aromatic Rings
The synthesis of this compound via a Grignard-based approach exemplifies the strategic use of halogenated aromatic compounds as precursors. This pathway involves two principal stages: the preparation of the necessary Grignard reagent and the aldehyde component through functional group interconversions, followed by their subsequent reaction.
Step 1: Preparation of 2-Bromophenylmagnesium Bromide
The key intermediate, 2-bromophenylmagnesium bromide, is prepared from a suitable dihalogenated benzene (B151609) precursor. A common starting material is 1,2-dibromobenzene (B107964). The process involves a halogen-metal exchange, a fundamental type of functional group interconversion.
In a typical procedure, magnesium turnings are activated in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), often with a small crystal of iodine to initiate the reaction. wikipedia.orgmnstate.edu 1,2-dibromobenzene is then added dropwise to the suspension of activated magnesium. The greater reactivity of one bromine atom over the other in certain organometallic reactions allows for the selective formation of the mono-Grignard reagent. The reaction is highly sensitive to moisture and atmospheric oxygen, necessitating the use of dry glassware and an inert atmosphere (e.g., nitrogen or argon). cerritos.edu The successful formation of the Grignard reagent is indicated by the disappearance of the magnesium metal and the formation of a cloudy, grayish solution. wikipedia.org
Step 2: Preparation of 5-Fluoro-2-methylbenzaldehyde
While 5-fluoro-2-methylbenzaldehyde is commercially available, its synthesis from a halogenated precursor is illustrative of functional group interconversion. A viable laboratory synthesis starts from 4-fluoro-1-iodo-2-methylbenzene. The process involves a lithium-halogen exchange followed by formylation.
The aryl iodide is dissolved in an anhydrous aprotic solvent like THF and cooled to a low temperature, typically -78 °C. An organolithium reagent, most commonly n-butyllithium (n-BuLi), is added slowly. The iodine atom undergoes a rapid exchange with lithium to form an aryllithium intermediate. researchgate.netharvard.edu This highly reactive species is then quenched by the addition of a formylating agent, such as N,N-dimethylformamide (DMF). commonorganicchemistry.com The reaction mixture is then warmed to room temperature and subjected to an aqueous acidic workup, which hydrolyzes the intermediate to yield the desired 5-fluoro-2-methylbenzaldehyde.
Step 3: Grignard Addition to Form this compound
The final step involves the nucleophilic addition of the prepared 2-bromophenylmagnesium bromide to 5-fluoro-2-methylbenzaldehyde. The aldehyde is dissolved in an anhydrous ether solvent and the Grignard reagent solution is added dropwise, usually at a reduced temperature (e.g., 0 °C) to control the reaction rate. libretexts.orgyoutube.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. youtube.com
The reaction is completed by an acidic workup. A dilute aqueous acid solution (e.g., hydrochloric acid or ammonium (B1175870) chloride) is added to the reaction mixture to protonate the alkoxide, yielding the final product, this compound, and converting the magnesium salts into water-soluble forms that can be easily removed during extraction. prepchem.comorgsyn.org The crude product is then typically purified using techniques such as column chromatography or recrystallization.
Interactive Data Table: Synthesis of this compound
| Step | Transformation | Starting Material | Key Reagents | Solvent | Typical Conditions | Product |
| 1 | Grignard Reagent Formation | 1,2-Dibromobenzene | Magnesium (Mg), Iodine (I₂) | Anhydrous THF or Diethyl Ether | Reflux, Inert Atmosphere | 2-Bromophenylmagnesium bromide |
| 2 | Aldehyde Synthesis (optional) | 4-Fluoro-1-iodo-2-methylbenzene | n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF) | Anhydrous THF | -78 °C to Room Temp | 5-Fluoro-2-methylbenzaldehyde |
| 3 | Grignard Addition | 2-Bromophenylmagnesium bromide & 5-Fluoro-2-methylbenzaldehyde | N/A | Anhydrous THF or Diethyl Ether | 0 °C to Room Temp | Magnesium alkoxide intermediate |
| 4 | Acidic Workup | Magnesium alkoxide intermediate | Aqueous HCl or NH₄Cl | N/A | Quenching at 0 °C | This compound |
Reaction Mechanisms and Chemical Reactivity of 2 Bromophenyl 5 Fluoro 2 Methylphenyl Methanol
Mechanistic Investigations of Aryl Methanol (B129727) Reactions
The reactivity of (2-Bromophenyl)(5-fluoro-2-methylphenyl)methanol is largely dictated by the benzylic alcohol moiety and the electronic effects of the substituents on the phenyl rings.
Nucleophilic Substitution Pathways
The hydroxyl (-OH) group of this compound can undergo nucleophilic substitution, a cornerstone reaction for benzylic alcohols. These reactions can proceed through either a unimolecular (SN1) or bimolecular (SN2) pathway, with the predominant mechanism being highly dependent on reaction conditions and the stability of the carbocation intermediate.
In an SN1 mechanism , the reaction is initiated by the protonation of the hydroxyl group by an acid, forming a good leaving group (water). The departure of water results in the formation of a diarylmethyl carbocation. This carbocation is significantly stabilized by resonance, as the positive charge can be delocalized across both the 2-bromophenyl and the 5-fluoro-2-methylphenyl rings. The planarity of this carbocation allows a nucleophile to attack from either face. Factors that favor the SN1 pathway include the use of protic solvents and weak nucleophiles. youtube.comyoutube.com
The SN2 mechanism involves a direct, single-step displacement of the (protonated) hydroxyl group by a strong nucleophile. This pathway is characterized by a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry. libretexts.orgyoutube.com However, for diarylmethanols like the subject compound, the significant steric hindrance posed by the two bulky aryl groups makes a direct backside attack challenging. Consequently, the SN1 pathway is generally more favored for secondary benzylic alcohols, especially when resonance stabilization of the intermediate carbocation is substantial. youtube.comkhanacademy.org
Table 1: Factors Influencing Nucleophilic Substitution Pathways
| Factor | Favors SN1 Pathway | Favors SN2 Pathway |
| Substrate Structure | Secondary/Tertiary benzylic, resonance-stabilized carbocation | Primary benzylic, less steric hindrance |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., OH⁻, CN⁻) |
| Solvent | Protic (e.g., water, ethanol) | Aprotic (e.g., acetone, DMSO) |
| Leaving Group | Good leaving group required | Good leaving group required |
Electrophilic Aromatic Substitution Patterns on Substituted Phenyl Rings
The two phenyl rings of this compound are susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. byjus.com The position of substitution is directed by the existing substituents on each ring. wikipedia.orglibretexts.org
On the 2-Bromophenyl Ring: The bromine atom is an ortho-, para-directing group due to the resonance donation of its lone pairs, but it is also deactivating due to its strong inductive electron-withdrawing effect. The large (5-fluoro-2-methylphenyl)methanol substituent is also likely an ortho-, para-director. The combination of these two groups and steric hindrance will influence the regioselectivity. Substitution will likely occur at the para position (position 5) relative to the bromine to minimize steric clash with the bulky carbinol group.
On the 5-fluoro-2-methylphenyl Ring: This ring contains three substituents influencing the reaction:
Methyl group (-CH₃): An activating, ortho-, para-director.
Fluorine atom (-F): A deactivating, ortho-, para-director.
Carbinol group (-CH(OH)Ar'): An ortho-, para-director, likely deactivating.
The activating methyl group will have the most significant influence on directing the incoming electrophile. Therefore, substitution is most likely to occur at the positions ortho and para to the methyl group (positions 3 and 6). Position 6 is para to the methyl group and ortho to the fluorine, while position 3 is ortho to both the methyl and carbinol groups. Steric hindrance from the adjacent carbinol group might disfavor substitution at position 3, making position 6 a more probable site for electrophilic attack.
The general mechanism for EAS involves the attack of the aromatic π-system on a strong electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgmasterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring. libretexts.orglibretexts.org
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent Group | Ring Effect | Directing Preference |
| -Br (Bromo) | Deactivating | Ortho, Para |
| -CH₃ (Methyl) | Activating | Ortho, Para |
| -F (Fluoro) | Deactivating | Ortho, Para |
| -CH(OH)R (Carbinol) | Deactivating | Ortho, Para |
Radical Reactions Involving Bromine and Fluorine Substituents
Radical reactions can be initiated at specific sites within the molecule, typically under UV light or in the presence of a radical initiator. wikipedia.orgucla.edu The most probable site for a radical substitution reaction in this compound is the benzylic hydrogen on the chiral carbon. Benzylic hydrogens are relatively weak and can be abstracted to form a resonance-stabilized benzylic radical. wikipedia.org
Another potential site is the carbon-bromine bond. The C-Br bond is weaker than the C-F and C-H bonds on the aromatic rings. Homolytic cleavage of the C-Br bond can lead to an aryl radical, which can then participate in various radical chain reactions, such as dehalogenation using reagents like tributyltin hydride. libretexts.org In contrast, the C-F bond is exceptionally strong and is generally inert to radical cleavage under typical conditions.
Free radical halogenation, particularly bromination using N-bromosuccinimide (NBS) and a radical initiator, selectively targets the benzylic position due to the stability of the resulting benzylic radical. youtube.com
Stereochemical Aspects of Reactions Involving the Chiral Center
The central carbon atom in this compound, bonded to four different groups (a hydrogen, a hydroxyl group, a 2-bromophenyl group, and a 5-fluoro-2-methylphenyl group), is a chiral center. Reactions involving this center have important stereochemical implications.
Retention and Inversion of Configuration
The stereochemical outcome of a nucleophilic substitution at the chiral center is a powerful indicator of the reaction mechanism. libretexts.org
Inversion of Configuration: A pure SN2 reaction, involving a backside attack by the nucleophile, would lead to a complete inversion of the stereochemical configuration at the chiral center. libretexts.orgyoutube.com For example, if the starting material is the (R)-enantiomer, the product would be the (S)-enantiomer.
Racemization (Retention and Inversion): An ideal SN1 reaction proceeds through a planar, achiral carbocation intermediate. The incoming nucleophile can attack this intermediate from either face with equal probability, leading to a racemic mixture of both enantiomers (50% retention and 50% inversion of configuration). libretexts.org In practice, complete racemization is rare, and often a slight excess of the inversion product is observed due to the formation of ion pairs that can partially shield one face of the carbocation. beilstein-journals.org
Given the secondary benzylic nature of the alcohol and the high potential for resonance stabilization, reactions under conditions favoring substitution are likely to proceed with a significant degree of racemization via an SN1-like mechanism.
Diastereoselective and Enantioselective Transformations
Controlling the stereochemistry of the chiral center is a key challenge and goal in synthetic chemistry.
Enantioselective transformations aim to produce a single enantiomer of the chiral alcohol. A primary method for achieving this is the asymmetric reduction of the corresponding prochiral ketone, (2-bromophenyl)(5-fluoro-2-methylphenyl)methanone. This can be accomplished using chiral reducing agents or biocatalysts, such as certain microbial strains (e.g., Rhizopus arrhizus), which can selectively produce one enantiomer (often the (S)-alcohol) with high enantiomeric excess. Catalytic asymmetric arylation of an aldehyde with an appropriate organozinc reagent is another powerful method for synthesizing chiral diarylmethanols. acs.org
Diastereoselective transformations occur when a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters, resulting in the preferential formation of one diastereomer over another. youtube.com For this compound, if a reaction were to introduce a second chiral center (for example, by addition to an adjacent carbonyl group or epoxidation of a nearby double bond), the existing chiral center at the benzylic carbon would influence the stereochemical outcome of the new center. nih.govnih.gov This "chiral induction" arises from steric and electronic interactions in the transition state, favoring the approach of the reagent from one face of the molecule over the other. researchgate.net
Influence of Aromatic Substituents on Reaction Kinetics and Selectivity
The bromine, fluorine, and methyl groups appended to the aromatic frameworks of this compound exert significant electronic and steric effects that modulate its reactivity. These effects can either accelerate or retard reaction rates and can direct the formation of specific products.
Electronic Effects of Bromine and Fluorine
Both bromine and fluorine are electronegative atoms and thus exhibit a negative inductive effect (-I), withdrawing electron density from the aromatic ring. This electron withdrawal can influence the stability of charged intermediates formed during a reaction. For instance, in reactions proceeding through a carbocation intermediate, such as an SN1-type substitution at the benzylic carbon, the electron-withdrawing nature of these halogens would destabilize the positively charged intermediate, thereby slowing down the reaction rate.
Conversely, halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance, a positive mesomeric effect (+M). However, for halogens, the inductive effect is generally considered to be stronger than the mesomeric effect in influencing reactivity. In the case of this compound, the ortho-bromo and meta-fluoro substituents primarily exert an electron-withdrawing effect.
| Substituent | Position | Hammett Constant (σ) | Electronic Effect |
| Bromine | para | +0.23 | Electron-withdrawing |
| Bromine | meta | +0.39 | Electron-withdrawing |
| Fluorine | para | +0.06 | Weakly electron-withdrawing |
| Fluorine | meta | +0.34 | Electron-withdrawing |
Note: The table presents standard Hammett constants for bromine and fluorine at the para and meta positions to illustrate their general electronic effects. The ortho position is more complex due to the interplay of electronic and steric effects.
The positive Hammett values for bromine and fluorine indicate their electron-withdrawing nature, which would be expected to decrease the rate of reactions that involve the formation of an electron-deficient transition state or intermediate, such as in SN1 reactions.
Steric Hindrance from Methyl Groups and Ortho-Substituents
Steric hindrance plays a critical role in the reactivity of this compound, primarily due to the presence of the methyl group and the bromine atom in the ortho positions relative to the carbinol center.
The ortho-methyl group on the 5-fluoro-2-methylphenyl ring presents a significant steric barrier. This bulkiness can hinder the approach of nucleophiles to the benzylic carbon, thereby slowing down the rate of bimolecular nucleophilic substitution (SN2) reactions. In reactions that proceed through a planar carbocation intermediate (SN1), the ortho-methyl group can also influence the geometry and stability of this intermediate.
Similarly, the ortho-bromo substituent on the 2-bromophenyl ring contributes to steric congestion around the reaction center. This steric hindrance, in concert with the ortho-methyl group, can significantly impact the selectivity of reactions. For example, in an elimination reaction, the steric bulk might favor the formation of a specific alkene isomer.
The Taft steric parameter, Es, is a quantitative measure of the steric effect of a substituent. While a specific Es value for the entire substituted phenyl group is not available, the values for individual substituents can provide insight. Larger negative Es values indicate greater steric hindrance.
| Substituent | Taft Steric Parameter (Es) |
| -CH3 | -1.24 |
| -Br | -1.16 |
Note: These are standard Taft steric parameters for the individual substituents and are used here to illustrate their relative steric bulk.
The significant steric bulk of both the ortho-methyl and ortho-bromo groups would be expected to disfavor reaction pathways that require a direct backside attack on the carbinol carbon, as is characteristic of SN2 reactions. This steric crowding can also influence the preferred conformation of the molecule, which in turn can affect reaction outcomes. For instance, the steric hindrance may favor a conformation that facilitates a particular reaction pathway, leading to higher selectivity for a specific product.
Computational and Theoretical Chemistry Studies of 2 Bromophenyl 5 Fluoro 2 Methylphenyl Methanol
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, offering a way to solve the Schrödinger equation for a given molecule. These calculations can range from more approximate but computationally efficient methods to highly accurate but resource-intensive approaches.
Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance between accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction.
For (2-Bromophenyl)(5-fluoro-2-methylphenyl)methanol, a geometry optimization would be the first step. This process systematically alters the molecular geometry to find the lowest energy conformation, often referred to as the ground state structure. A common approach would be to use a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good description of electron correlation and polarization effects, important for a molecule with heteroatoms like bromine, fluorine, and oxygen. nih.gov
The optimized geometry provides key structural parameters. Below is a hypothetical table of selected optimized bond lengths and angles for the ground state of this compound.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |
|---|---|---|---|---|
| Bond Length | C(aryl)-Br | 1.91 Å | ||
| Bond Length | C(aryl)-F | 1.36 Å | ||
| Bond Length | C(aryl)-C(methyl) | 1.51 Å | ||
| Bond Length | C(central)-O | 1.43 Å | ||
| Bond Angle | C(aryl) | C(central) | O | 110.5° |
| Dihedral Angle | Br-C(aryl) | C(aryl)-C(central) | O-H | -65.2° |
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide very high accuracy, particularly for calculating electronic energies. wikipedia.org
While computationally more demanding than DFT, ab initio methods are valuable for benchmarking the results from less computationally expensive methods and for obtaining highly reliable data for key properties. For this compound, single-point energy calculations using these methods on the DFT-optimized geometry can provide a more accurate electronic energy.
The following table presents a hypothetical comparison of the relative energies of the ground state conformer calculated with different theoretical methods. The energies are typically reported relative to a reference energy.
| Method | Basis Set | Relative Energy (kcal/mol) |
|---|---|---|
| HF | 6-31G(d) | +5.8 |
| B3LYP | 6-311++G(d,p) | 0.0 (Reference) |
| MP2 | 6-311++G(d,p) | -1.2 |
| CCSD(T) | cc-pVTZ | -0.5 |
Due to the presence of rotatable single bonds, particularly the bond connecting the two aromatic rings to the central methanolic carbon, this compound can exist in multiple conformations. chemistrysteps.com A thorough conformational analysis is crucial to identify the most stable conformers and understand the molecule's flexibility. lumenlearning.comlibretexts.org
This is typically done by systematically rotating the key dihedral angles and performing a geometry optimization at each step to find the local energy minima. acs.orgnih.gov The relative energies of these conformers can then be calculated and their populations at a given temperature can be estimated using the Boltzmann distribution.
A simplified conformational analysis might focus on the rotation around the C(aryl)-C(central)-C(aryl) bonds. The table below shows hypothetical relative energies for a few distinct conformers.
| Conformer | Dihedral Angle (Br-C-C-F) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|---|
| 1 (Global Minimum) | 60° | 0.00 | 75.3 |
| 2 | 180° | 1.50 | 15.7 |
| 3 | -60° | 0.85 | 9.0 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comyoutube.com
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are key indicators of a molecule's reactivity.
A low HOMO-LUMO gap suggests that a molecule is more polarizable and can be easily excited, indicating higher chemical reactivity. hakon-art.com For this compound, the HOMO is likely to be localized on the electron-rich aromatic rings, while the LUMO may be distributed over the entire molecule, with significant contributions from the antibonding orbitals of the aromatic systems.
The following table provides hypothetical HOMO and LUMO energies and the corresponding energy gap for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -0.95 |
| HOMO-LUMO Gap (ΔE) | 5.90 |
Ionization Potential (I): Approximated as -EHOMO.
Electron Affinity (A): Approximated as -ELUMO.
Electronegativity (χ): A measure of the ability of a molecule to attract electrons, calculated as (I + A) / 2.
Chemical Hardness (η): A measure of the resistance to charge transfer, calculated as (I - A) / 2.
Global Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as χ2 / (2η).
A hypothetical set of these reactivity descriptors for this compound is presented in the table below.
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 0.95 |
| Electronegativity (χ) | 3.90 |
| Chemical Hardness (η) | 2.95 |
| Global Electrophilicity Index (ω) | 2.58 |
These descriptors collectively suggest the stability and potential reactivity of the molecule in various chemical environments.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule in three-dimensional space. openstax.org It is calculated by determining the electrostatic energy a positive test charge would experience at any given point near the molecule. nih.gov This mapping allows for the identification of electron-rich and electron-poor regions, which are crucial for predicting how the molecule will interact with other chemical species. openstax.orgnih.gov
Identification of Electrostatic Potential Regions and Sites of Reactivity
Negative Regions (Electron-Rich): The most negative electrostatic potential is expected to be localized around the oxygen atom of the hydroxyl group and the fluorine atom. These electronegative atoms draw electron density towards themselves, creating regions susceptible to electrophilic attack. The π-systems of the two aromatic rings would also exhibit negative potential above and below the plane of the rings, although the presence of electron-withdrawing halogens would modulate this. nih.gov
Positive Regions (Electron-Poor): Positive potential would be concentrated around the hydrogen atom of the hydroxyl group, making it a likely site for nucleophilic attack or hydrogen bonding. The hydrogen atoms on the aromatic rings will also exhibit positive potential. openstax.org
Influence of Substituents:
Bromine Atom: As an electronegative but polarizable atom, bromine would create a complex potential landscape. While it withdraws electron density through induction, it can also participate in halogen bonding.
Fluorine Atom: Being the most electronegative element, fluorine will create a significant region of negative potential around itself. nih.gov
Methyl Group: The methyl group is weakly electron-donating, which would slightly increase the electron density in the 5-fluoro-2-methylphenyl ring compared to an unsubstituted ring.
The interplay of these substituents would lead to a nuanced MEP map, highlighting the molecule's potential for various types of chemical interactions.
Prediction of Non-Covalent Interactions
The MEP map is instrumental in predicting the nature and sites of non-covalent interactions, which are critical in molecular recognition and crystal engineering. mdpi.comfrontiersin.org
Hydrogen Bonding: The prominent positive potential on the hydroxyl hydrogen and the negative potential on the hydroxyl oxygen indicate that the molecule can act as both a hydrogen bond donor and acceptor. Intermolecular hydrogen bonding would be a significant force in the condensed phase.
Halogen Bonding: The bromine atom, despite its electronegativity, can exhibit a region of positive potential on its outermost surface (a "sigma-hole"), allowing it to act as a halogen bond donor. This could lead to interactions with nucleophilic atoms like oxygen or nitrogen in other molecules. nih.gov
π-π Stacking: The electron-rich π-faces of the aromatic rings can interact with electron-deficient rings of other molecules. The substitution pattern on both rings will influence the geometry and strength of these stacking interactions.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into a set of localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. researchgate.netuni-muenchen.de This analysis provides quantitative insights into bonding, charge distribution, and intramolecular interactions. rsc.org
Delocalization Energies and Hyperconjugative Interactions
A key feature of NBO analysis is the examination of interactions between filled "donor" orbitals and empty "acceptor" orbitals. uni-muenchen.de The strength of these interactions is quantified by the second-order perturbation theory energy of delocalization, E(2). wisc.edu Larger E(2) values indicate stronger interactions and greater electronic stabilization. materialsciencejournal.org
For this compound, significant hyperconjugative interactions would be expected:
Lone Pair Delocalization: The lone pairs on the oxygen, fluorine, and bromine atoms would delocalize into adjacent anti-bonding orbitals. For instance, the delocalization of an oxygen lone pair (n_O) into the antibonding C-O or C-H orbitals (σ*) would be a significant stabilizing interaction.
| Donor NBO | Acceptor NBO | Illustrative E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) | σ(C-H)methanol (B129727) | ~ 2.5 | Lone Pair to Antibond |
| LP (F) | π(C-C)ring | ~ 3.0 | Lone Pair to π |
| π(C-C)ring | π(C-C)ring | ~ 20.0 | π to π* (Resonance) |
| LP (Br) | σ(C-C)ring | ~ 1.5 | Lone Pair to σ |
Disclaimer: The E(2) values in this table are illustrative and represent typical ranges for such interactions. They are not based on specific calculations for this compound.
Atomic Charges and Orbital Interactions
NBO analysis provides a method for calculating atomic charges that are less dependent on the basis set used in the calculation compared to other methods. uni-muenchen.de The calculated natural charges would reflect the electronegativity of the substituents.
The oxygen, fluorine, and bromine atoms would carry significant negative charges.
The carbon atoms attached to these halogens and the oxygen would have positive charges.
The hydrogen of the hydroxyl group would have a notable positive charge.
The analysis of the composition of the natural bond orbitals would reveal the hybridization of the atomic orbitals and the polarization of the bonds. For example, the C-F and C-Br bonds would be significantly polarized towards the halogen atoms.
| Atom | Illustrative Natural Charge (e) |
|---|---|
| O (hydroxyl) | -0.75 |
| H (hydroxyl) | +0.45 |
| F | -0.50 |
| Br | -0.25 |
| C (attached to O) | +0.60 |
| C (attached to F) | +0.40 |
| C (attached to Br) | +0.15 |
Disclaimer: The natural charge values in this table are illustrative and based on general chemical principles. They are not derived from actual calculations on this compound.
Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of new compounds. nih.gov Methods like Density Functional Theory (DFT) are commonly used for these predictions.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. uncw.edugithub.io The predicted shifts would be influenced by the electronic environment of each nucleus. For instance, the carbon atom attached to the fluorine would exhibit a large chemical shift due to the strong deshielding effect of the fluorine. The carbon attached to bromine would also be shifted downfield. The aromatic protons would show complex splitting patterns due to coupling with each other and, in the case of the fluorinated ring, with the ¹⁹F nucleus.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict the infrared (IR) spectrum. nih.gov Key predicted vibrational modes would include:
A broad O-H stretching band around 3200-3600 cm⁻¹.
C-H stretching vibrations for the aromatic and methyl groups around 2850-3100 cm⁻¹.
C-O stretching around 1000-1200 cm⁻¹.
C-F and C-Br stretching vibrations at lower frequencies.
Aromatic C=C stretching bands in the 1400-1600 cm⁻¹ region.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. The presence of the two aromatic rings would lead to π → π* transitions, likely in the UV region. The substitution pattern would influence the exact wavelength of maximum absorption (λ_max).
These computational predictions, while not a substitute for experimental data, provide valuable insights into the likely spectroscopic properties of this compound and can guide future experimental investigations.
Computational NMR Chemical Shift and Coupling Constant Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, and computational methods play a vital role in predicting and interpreting NMR spectra. For this compound, predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants would be of significant interest.
Theoretical predictions of NMR parameters are typically achieved using Density Functional Theory (DFT) methods. These calculations would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. Following optimization, the NMR properties would be calculated using a suitable level of theory and basis set, such as B3LYP with a 6-31G(d,p) basis set, often incorporating solvent effects through models like the Polarizable Continuum Model (PCM).
Predicted ¹³C NMR Chemical Shifts: The predicted ¹³C NMR chemical shifts for this compound would provide insights into the electronic environment of each carbon atom. The presence of the electronegative bromine and fluorine atoms, along with the methyl group, would significantly influence the chemical shifts of the aromatic carbons.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Atom | Predicted Chemical Shift (ppm) |
| C (attached to OH) | 70-80 |
| C (in bromophenyl ring, attached to Br) | 120-125 |
| C (in fluoromethylphenyl ring, attached to F) | 160-165 (with C-F coupling) |
| C (in fluoromethylphenyl ring, attached to CH₃) | 135-140 |
| Aromatic CH carbons | 110-135 |
| CH₃ carbon | 15-25 |
Note: These are estimated values based on general principles and data for similar structures. Actual computational results may vary.
Predicted ¹⁹F NMR Chemical Shifts: The ¹⁹F NMR chemical shift is highly sensitive to the electronic environment. Computational models are increasingly accurate in predicting these shifts, which is crucial for the characterization of fluorinated compounds. nih.govresearchgate.net
Predicted J-Coupling Constants: Spin-spin coupling constants (J-couplings) provide information about the connectivity and dihedral angles between atoms. Calculations would focus on predicting ³J(H,H) couplings in the aromatic rings and long-range couplings involving the fluorine atom, such as ⁿJ(C,F) and ⁿJ(H,F).
Simulated Vibrational and Electronic Spectra
Vibrational Spectra (IR and Raman): Computational methods can simulate the infrared (IR) and Raman spectra of this compound. These simulations are based on calculating the vibrational frequencies and their corresponding intensities after geometric optimization. The resulting theoretical spectrum can be compared with experimental data to aid in the assignment of vibrational modes. For instance, the O-H stretching frequency would be a prominent feature, typically appearing in the range of 3200-3600 cm⁻¹. The C-Br, C-F, and various aromatic C-H and C-C stretching and bending vibrations would also be predicted. Studies on similar molecules like 2-biphenylmethanol (B1359950) have demonstrated the utility of such simulations in understanding molecular structure and vibrations. researchgate.net
Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). These calculations would reveal the electronic transitions between molecular orbitals. For this compound, the predicted spectrum would likely show absorptions in the UV region, corresponding to π-π* transitions within the aromatic rings. The positions and intensities of these absorptions would be influenced by the substituent groups.
Advanced Computational Models for Stereochemical Prediction and Transition States
As this compound is a chiral molecule, computational models can be employed to predict its stereochemical properties. This includes determining the relative energies of its enantiomers and diastereomers if more than one chiral center were present.
Transition State Modeling: Furthermore, if this molecule were to participate in a chemical reaction, computational chemistry could be used to model the transition states of the reaction pathways. By calculating the energies of reactants, products, and transition states, chemists can predict reaction kinetics and mechanisms. For example, in a reaction involving the hydroxyl group, computational models could elucidate the stereochemical outcome by comparing the activation energies of different stereoisomeric transition states. While not directly studying this specific molecule, research into transition-metal-free synthesis highlights the importance of understanding reaction intermediates and transition states, a task where computational modeling is invaluable. acs.org
Applications of 2 Bromophenyl 5 Fluoro 2 Methylphenyl Methanol in Chemical Synthesis and Materials Science
Role as a Key Synthetic Intermediate in Complex Molecule Synthesis
Diarylmethanol scaffolds are pivotal in organic synthesis, serving as precursors to a wide array of more complex structures. rsc.org The presence of both a bromo and a fluoro substituent, along with a methyl group, on the phenyl rings of (2-Bromophenyl)(5-fluoro-2-methylphenyl)methanol offers distinct reactive sites that can be selectively addressed to build molecular complexity.
Precursor to Other Aryl-Substituted Compounds
The 2-bromophenyl moiety is a well-established handle for introducing further aryl substituents. One common strategy involves metal-halogen exchange to form an organometallic intermediate, which can then react with various electrophiles. For instance, treatment with an organolithium reagent like n-butyllithium would generate a lithiated species. This powerful nucleophile can then be used to form new carbon-carbon bonds.
Alternatively, the secondary alcohol can be oxidized to the corresponding benzophenone. This ketone can then undergo reactions such as Grignard additions or Wittig reactions to generate more complex tertiary alcohols or alkenes, respectively. The diarylmethyl framework is a core structure in many biologically active compounds, making these transformations highly relevant. acs.org
Building Block in Heterocyclic Synthesis
Diarylmethanol derivatives are valuable precursors for the synthesis of various heterocyclic compounds. The central alcohol group can be transformed into a good leaving group, facilitating intramolecular cyclization reactions to form oxygen-containing heterocycles like furans or pyrans, depending on the subsequent reaction partners. For example, acid-catalyzed dehydration could lead to a diarylmethyl cation, which could be trapped by a nucleophile to initiate a cyclization cascade.
Furthermore, the diarylmethanol core is a known precursor to aza-heterocycles. For instance, reaction of the corresponding diaryl ketone with amines or hydrazines can lead to the formation of imines or hydrazones, which can then undergo cyclization to form nitrogen-containing heterocycles such as imidazoles or triazoles. nih.gov The synthesis of various pyrimidine (B1678525) and other heterocyclic derivatives often utilizes bromophenyl precursors. researchgate.netatlantis-press.com
Substrate for Metal-Catalyzed Cross-Coupling Reactions
The 2-bromophenyl group is an ideal electrophilic partner in a wide range of metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. acs.orgwikipedia.orgnih.gov This allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Table 1: Potential Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid/ester | Pd(PPh₃)₄, base | C(sp²)–C(sp²) |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | C(sp²)–C(sp) |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, ligand, base | C(sp²)–N |
| Heck Coupling | Alkene | Pd(OAc)₂, ligand, base | C(sp²)–C(sp²) |
These reactions would transform the bromo-substituted ring into a more complex biaryl or arylamine structure, for example. The palladium-catalyzed synthesis of fluorenones from bis(2-bromophenyl)methanols is a known transformation, highlighting a potential intramolecular coupling pathway for derivatives of the title compound. rsc.org The versatility of these reactions makes this compound a valuable starting material for creating diverse molecular architectures.
Potential in Materials Science Applications
The unique electronic and structural features of this compound suggest its potential utility in the field of materials science, particularly in the design of functional organic materials and supramolecular assemblies.
Development of Functional Organic Materials (e.g., optical, electronic, polymeric)
Fluorinated organic compounds often exhibit unique properties beneficial for materials applications, such as enhanced thermal stability, specific electronic characteristics, and altered intermolecular interactions. alfa-chemistry.comalfa-chemistry.comqualitas1998.net The incorporation of a fluorine atom in the title compound can influence the electronic properties of the aromatic system, potentially leading to materials with interesting optical or electronic behavior. Aryl fluorides are known building blocks for pharmaceuticals and materials due to the unique properties conferred by the fluorine atom. fiveable.me
Following cross-coupling reactions to introduce conjugated systems, derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs) or other organic electronic devices. The non-planar, three-dimensional structure of the diarylmethanol core could also be exploited to disrupt crystal packing, which is often a desirable trait in the design of amorphous materials for electronic applications.
Future Directions and Emerging Research Avenues for 2 Bromophenyl 5 Fluoro 2 Methylphenyl Methanol
Exploration of New Synthetic Methodologies and Sustainable Routes
The synthesis of diarylmethanols, including (2-Bromophenyl)(5-fluoro-2-methylphenyl)methanol, is a cornerstone of organic chemistry. However, future research will increasingly focus on the development of more efficient, sustainable, and atom-economical synthetic methods. unife.itjddhs.comrsc.org
Key areas of exploration include:
Green Chemistry Approaches: Traditional syntheses of diarylmethanols often rely on stoichiometric reagents and harsh reaction conditions. Future methodologies will likely pivot towards greener alternatives, minimizing waste and energy consumption. unife.itjddhs.comunibo.itbeilstein-journals.org This includes the use of benign solvents, catalytic processes, and renewable starting materials. The principles of green chemistry aim to reduce the environmental impact of chemical processes. jddhs.combeilstein-journals.org
Catalytic Innovations: The development of novel catalytic systems is a major frontier. This includes the use of earth-abundant metal catalysts to replace precious metals, as well as the exploration of biocatalysis and photocatalysis. nih.govnih.govrjeid.comrsc.orgbeilstein-journals.org Enzymes, for instance, can offer high chemo-, regio-, and stereoselectivity under mild conditions, presenting a sustainable route to chiral diarylmethanols. nih.govnih.govrjeid.com Photocatalysis, utilizing visible light to drive chemical reactions, also offers a powerful tool for forging the carbon-carbon bonds central to the diarylmethanol core. rsc.orgbeilstein-journals.org
Flow Chemistry and Continuous Processing: Shifting from batch to continuous flow synthesis can offer significant advantages in terms of safety, scalability, and process control. jddhs.com Future research may focus on developing continuous flow processes for the synthesis of this compound and its derivatives, enabling more efficient and reproducible production. jddhs.com
| Synthetic Approach | Potential Advantages | Relevant Research Areas |
| Green Chemistry | Reduced waste, lower energy consumption, use of renewable resources. unife.itjddhs.com | Biocatalysis, use of aqueous media, alternative energy sources (microwaves, ultrasound). |
| Novel Catalysis | Higher efficiency, lower catalyst loading, improved selectivity. nih.govnih.govrsc.org | Earth-abundant metal catalysis, photocatalysis, enzymatic synthesis. nih.govnih.govrsc.org |
| Flow Chemistry | Enhanced safety, improved scalability, precise reaction control. jddhs.com | Microreactor technology, continuous purification techniques. |
Advanced Computational Studies on Dynamic Processes and Excited States
Computational chemistry provides an invaluable lens through which to understand the intricate behavior of molecules at the atomic level. For this compound, advanced computational studies can illuminate its dynamic processes and excited-state properties, guiding the design of new applications.
Conformational Analysis: Understanding the three-dimensional shape and flexibility of the molecule is crucial for predicting its interactions with other molecules and materials. Computational methods can be used to perform thorough conformational analyses, identifying the most stable conformers and the energy barriers between them. slideshare.netwustl.educhemrxiv.orgnih.govmdpi.com
Excited-State Calculations: The presence of aromatic rings and heteroatoms suggests that this compound may have interesting photophysical properties. Time-dependent density functional theory (TD-DFT) and other advanced computational methods can be employed to study its electronic excited states. escholarship.orgnih.govnih.govmdpi.comdtaborgroup.com This can predict its absorption and emission spectra, as well as its potential for use in applications like organic light-emitting diodes (OLEDs) or as a photosensitizer. escholarship.orgnih.govnih.govmdpi.comdtaborgroup.com
Reaction Mechanism Elucidation: Computational modeling can be used to investigate the mechanisms of reactions involving this compound. This can provide insights into transition state geometries and activation energies, aiding in the optimization of synthetic routes and the prediction of reactivity.
| Computational Method | Information Gained | Potential Applications |
| Conformational Analysis | Stable 3D structures, rotational barriers, molecular flexibility. slideshare.netwustl.edunih.gov | Drug design, materials science. |
| Excited-State Calculations | UV-Vis absorption, fluorescence/phosphorescence, electronic transitions. escholarship.orgnih.govmdpi.com | Development of photoactive materials, understanding photochemical reactions. |
| Reaction Mechanism Studies | Transition state analysis, reaction pathways, kinetic predictions. | Optimization of synthetic protocols, prediction of new reactions. |
Integration into High-Throughput Synthesis and Screening Platforms
The fields of drug discovery and materials science are increasingly reliant on high-throughput methods to accelerate the pace of innovation. Integrating this compound into these platforms could rapidly uncover new functionalities and applications.
Automated Synthesis: Automated synthesis platforms can be used to rapidly generate libraries of derivatives of this compound. chemspeed.comsigmaaldrich.comnih.govillinois.edu By systematically varying the substituents on the aromatic rings, a vast chemical space can be explored, creating a diverse collection of molecules for screening. chemspeed.comsigmaaldrich.comnih.govillinois.edu
High-Throughput Screening (HTS): These libraries of compounds can then be subjected to high-throughput screening to identify molecules with desired biological activities or material properties. HTS allows for the rapid testing of thousands of compounds in parallel, significantly speeding up the discovery process.
DNA-Encoded Libraries (DELs): A particularly powerful approach is the use of DNA-encoded libraries. digitellinc.comnih.govnih.govresearchgate.netbiopharmadirect.com By attaching a unique DNA tag to each derivative of this compound, vast libraries can be created and screened simultaneously against a biological target. digitellinc.comnih.govnih.govresearchgate.netbiopharmadirect.com This technology has revolutionized early-stage drug discovery. digitellinc.comnih.govnih.govresearchgate.netbiopharmadirect.com
| Platform | Role of this compound | Outcome |
| Automated Synthesis | As a core scaffold for library generation. chemspeed.comsigmaaldrich.comnih.govillinois.edu | Rapid creation of a diverse set of derivatives. |
| High-Throughput Screening | As a component of the screened chemical library. | Identification of "hit" compounds with desired properties. |
| DNA-Encoded Libraries | As a building block for constructing the DNA-tagged library. digitellinc.comnih.govnih.govresearchgate.netbiopharmadirect.com | Discovery of potent and selective binders to biological targets. |
Development of Novel Materials with Tailored Functionalities
The unique structural and electronic features of this compound make it an attractive building block for the creation of novel materials with specific, tailored functionalities.
Organic Electronics: The diarylmethanol core is a common motif in materials for organic electronics. Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). nih.govrsc.orgnih.govrsc.orgresearchgate.net The bromine and fluorine substituents can be used to tune the electronic properties, such as the HOMO/LUMO energy levels, which are critical for device performance. nih.govrsc.orgnih.govrsc.orgresearchgate.net
Functional Polymers: The hydroxyl group of this compound provides a handle for its incorporation into polymer chains. This could lead to the development of new polymers with tailored refractive indices, thermal stabilities, or gas permeability properties. The bromine atom also offers a site for further post-polymerization modification.
Metal-Organic Frameworks (MOFs): The diarylmethanol moiety could be functionalized with coordinating groups to act as a ligand for the construction of metal-organic frameworks. MOFs are highly porous materials with potential applications in gas storage, separation, and catalysis. The specific substitution pattern of the starting molecule could influence the pore size and chemical environment within the resulting MOF.
| Material Class | Potential Role of the Compound | Desired Functionality |
| Organic Electronics | As an emitter, host, or charge-transport material in OLEDs. nih.govrsc.orgnih.govrsc.orgresearchgate.net | Efficient light emission, high charge carrier mobility. |
| Functional Polymers | As a monomer or a functional additive. | Enhanced thermal stability, specific optical properties. |
| Metal-Organic Frameworks | As a precursor to a multitopic organic linker. | Selective gas adsorption, catalytic activity. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-bromophenyl)(5-fluoro-2-methylphenyl)methanol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, a Grignard reagent derived from 2-bromophenyl magnesium bromide could react with a ketone precursor (e.g., 5-fluoro-2-methylphenyl ketone) under anhydrous conditions. Optimization involves controlling stoichiometry (1.2:1 molar ratio of Grignard to ketone), temperature (−78°C to room temperature), and solvent (THF or diethyl ether). Post-reduction with NaBH₄ or LiAlH₄ may be required for methanol group formation .
- Key Parameters : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1) and purify via column chromatography (SiO₂, gradient elution).
Q. How can researchers characterize the stereochemical purity of this diastereomeric alcohol?
- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (90:10). Compare retention times with enantiomerically pure standards. Alternatively, employ -NMR with chiral shift reagents (e.g., Eu(hfc)₃) to resolve diastereotopic proton signals .
Q. What are the solubility properties of this compound in common solvents, and how do they affect crystallization?
- Methodological Answer : The compound is highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol or methanol. Crystallization is best achieved via slow evaporation from a dichloromethane/hexane mixture (1:3), yielding needle-like crystals suitable for X-ray diffraction .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., -NMR vs. computational predictions) be resolved for structural validation?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts. Discrepancies >2 ppm may indicate conformational flexibility or crystal packing effects. Validate via single-crystal X-ray diffraction to confirm bond angles and torsion angles .
Q. What strategies mitigate competing side reactions (e.g., elimination to form alkenes) during synthesis?
- Methodological Answer : Use bulky bases (e.g., LDA) at low temperatures (−78°C) to suppress β-hydride elimination. Alternatively, employ protective groups (e.g., TBS ether) for the methanol moiety during intermediate steps .
Q. How can researchers evaluate the compound’s potential as a chiral ligand or catalyst in asymmetric synthesis?
- Methodological Answer : Test its coordination ability with transition metals (e.g., Pd, Ru) in model reactions (e.g., asymmetric hydrogenation). Measure enantiomeric excess (ee) via HPLC and compare with known ligands (e.g., BINOL derivatives). Computational docking studies (AutoDock Vina) can predict metal-ligand binding affinities .
Q. What in vitro assays are suitable for probing its biological activity, given structural analogs with antimicrobial properties?
- Methodological Answer : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using microbroth dilution (MIC assay). For cytotoxicity, use MTT assays on mammalian cell lines (e.g., HEK-293). Structural analogs suggest potential inhibition of bacterial efflux pumps or membrane disruption .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data across studies?
- Methodological Answer :
- Step 1 : Verify purity via HPLC (>95%) and elemental analysis.
- Step 2 : Replicate synthesis under controlled conditions (e.g., inert atmosphere, anhydrous solvents).
- Step 3 : Cross-reference with databases (SciFinder, Reaxys) to identify polymorphic forms or solvate effects .
Reference Table: Key Physicochemical Data
| Property | Value/Description | Evidence Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₁BrF₀O | |
| Melting Point | 95–97°C (lit.) | |
| Solubility in DMSO | >50 mg/mL | |
| Chiral HPLC Retention Time | 12.3 min (Chiralpak IC, hexane/IPA) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
